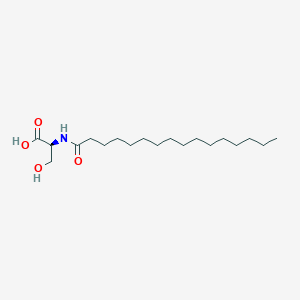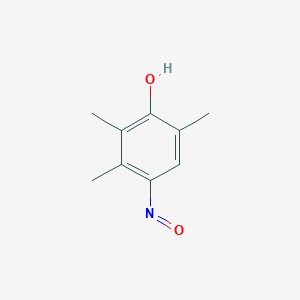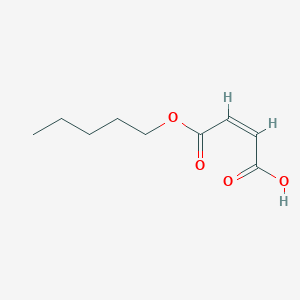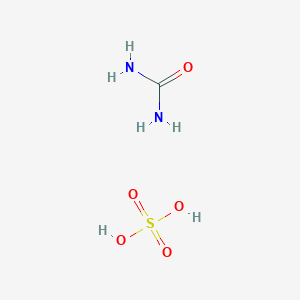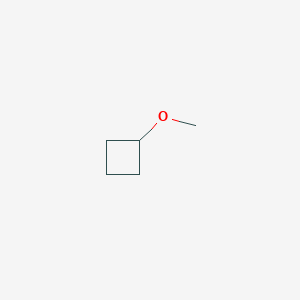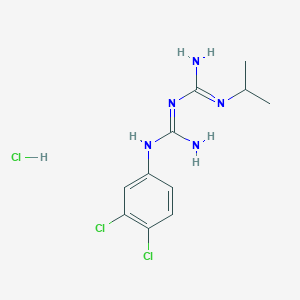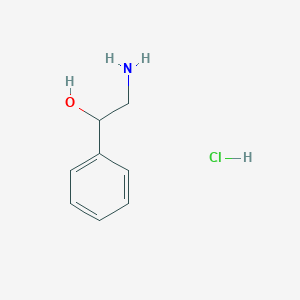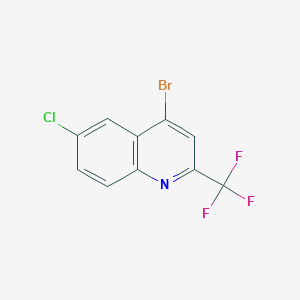
4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline is a halogenated quinoline with potential applications in pharmaceutical chemistry due to its structural similarity to various biologically active quinolines. Quinolines are heterocyclic aromatic compounds with a wide range of applications in medicinal chemistry, often serving as key intermediates in the synthesis of pharmaceutical agents.
Synthesis Analysis
The synthesis of halogenated quinolines can be complex, involving multiple steps and various chemical reactions. For instance, a base-mediated reaction of ortho-nitroaryl chlorides and fluorides with nitroalkanes followed by an oxidative Nef reaction can provide aryl ketones, which can then be converted to chloro-trifluoromethylquinolines, as demonstrated in the synthesis of an intermediate for the antihypertensive agent losulazine . Additionally, starting from 3-(trifluoromethyl)quinoxalin-2(1H)-one, a range of 2-substituted 3-(trifluoromethyl)quinoxalines, including bromo and chloro derivatives, can be obtained, indicating a method for introducing halogen atoms into the quinoline structure .
Molecular Structure Analysis
The molecular structure of halogenated quinolines is characterized by the presence of a quinoline core with halogen atoms and other substituents attached to it. For example, the crystal structure of a related compound, 7,7-dimethyl-2-(4-bromophenyl)-4-phenyl-5-oxo-1,4,5,6,7,8-hexahydro-6H-quinoline, reveals a six-membered ring adopting a half-chair conformation with intermolecular hydrogen bonds present in the molecule . This suggests that halogenated quinolines can exhibit diverse conformations and intermolecular interactions, which are important for their chemical reactivity and potential biological activity.
Chemical Reactions Analysis
Halogenated quinolines participate in various chemical reactions due to the reactivity of the halogen atoms. The presence of bromo and chloro substituents can facilitate further functionalization through nucleophilic substitution reactions or serve as leaving groups in coupling reactions. The synthesis of new quinoline derivatives often involves the introduction of additional functional groups that can modify the chemical and biological properties of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline would be influenced by the presence of halogen atoms and the trifluoromethyl group. These substituents can affect the compound's boiling point, melting point, solubility, and stability. The electron-withdrawing nature of the trifluoromethyl group, in particular, can impact the acidity of adjacent hydrogen atoms and the overall electron distribution within the molecule, potentially affecting its reactivity and interactions with biological targets .
Aplicaciones Científicas De Investigación
-
Agrochemical and Pharmaceutical Industries
- Summary of Application : 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline is used as a source for fluorine to synthesize fluorine-containing heterocyclic compounds . Trifluoromethylpyridines (TFMP) and its derivatives, which can be synthesized using this compound, are key structural motifs in active agrochemical and pharmaceutical ingredients .
- Methods of Application : The synthesis of TFMP derivatives involves various chemical reactions. For instance, 2-chloro-5-(trifluoromethyl)pyridine, a key intermediate for the synthesis of fluazifop, can be obtained in good yield via a simple one-step vapor–phase reaction .
- Results or Outcomes : The major use of TFMP derivatives is in the protection of crops from pests. More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
-
Medicinal Chemistry
- Summary of Application : Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
- Methods of Application : One method involves the condensation of aromatic amines with chalcones to afford quinolines . Another method involves treating 2-chloroquinoline-3-carbaldehyde with phenylacetylene via PdCl2 mediation in CH3CN, triethylamine and triphenylphosphine at 80 °C under an inert atmosphere .
- Results or Outcomes : Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches. This review reveals that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavour .
Safety And Hazards
The safety data sheet for 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline indicates that it is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
Relevant Papers The relevant papers for 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline can be found at Sigma-Aldrich .
Propiedades
IUPAC Name |
4-bromo-6-chloro-2-(trifluoromethyl)quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrClF3N/c11-7-4-9(10(13,14)15)16-8-2-1-5(12)3-6(7)8/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWOMWBSPFAUEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CC(=N2)C(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20615776 |
Source


|
| Record name | 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20615776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-chloro-2-(trifluoromethyl)quinoline | |
CAS RN |
18706-32-6 |
Source


|
| Record name | 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20615776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

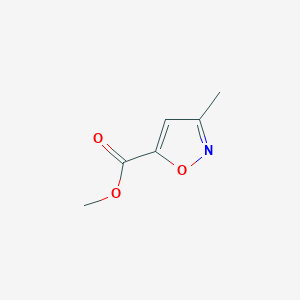
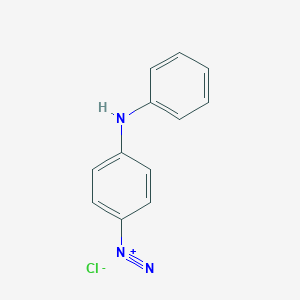
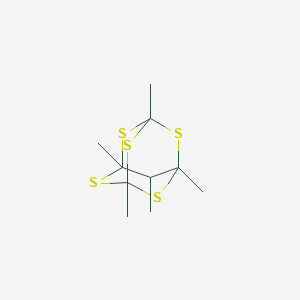
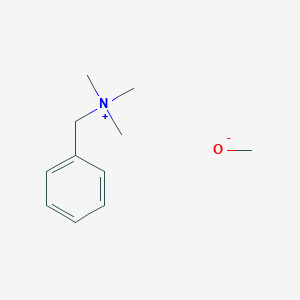
![1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]-](/img/structure/B91609.png)
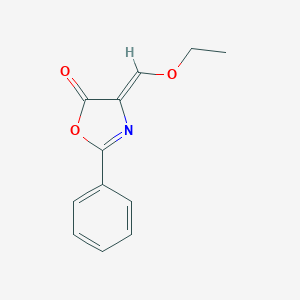
![2-hydroxy-5,6-dimethoxy-3-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B91615.png)
